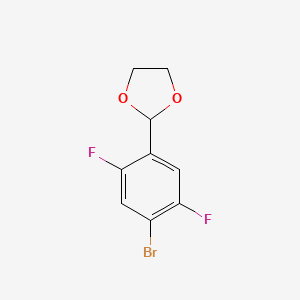

2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-6-4-7(11)5(3-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOBWCZJWJEWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256132 | |

| Record name | 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940314-57-8 | |

| Record name | 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940314-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromo 2,5 Difluorophenyl 1,3 Dioxolane

Strategies for Carbonyl Protection via 1,3-Dioxolane (B20135) Formation

The formation of a 1,3-dioxolane ring serves as a common and effective method for the protection of the aldehyde functional group in 4-bromo-2,5-difluorobenzaldehyde (B1291445). This protection is crucial when subsequent reactions could be compromised by the reactivity of the aldehyde.

Acid-Catalyzed Cyclocondensation Reactions

The most prevalent method for the synthesis of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane is the acid-catalyzed cyclocondensation of 4-bromo-2,5-difluorobenzaldehyde with ethylene (B1197577) glycol. This reaction is a reversible process, and to drive the equilibrium towards the formation of the dioxolane, the water produced during the reaction is typically removed.

A general procedure involves reacting 4-bromo-2,5-difluorobenzaldehyde with ethylene glycol in the presence of a catalytic amount of a Brønsted or Lewis acid. organic-chemistry.org Common catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or acidic ion-exchange resins. researchgate.netgoogle.com The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609), allowing for the continuous removal of water using a Dean-Stark apparatus. organic-chemistry.org

The mechanism of this reaction involves the initial protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, a molecule of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Further protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the intramolecular attack of the remaining hydroxyl group of the ethylene glycol moiety on the carbocation, followed by deprotonation, yields the stable 1,3-dioxolane ring.

Optimization of Reaction Conditions for Dioxolane Ring Closure

The efficiency of the dioxolane ring closure can be influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. For electron-deficient benzaldehydes, such as 4-bromo-2,5-difluorobenzaldehyde, the reactivity of the carbonyl group is reduced, which may necessitate more forcing reaction conditions or more effective catalysts.

The selection of the acid catalyst is critical. While strong mineral acids can be effective, they may also lead to side reactions. p-Toluenesulfonic acid is a commonly used catalyst that offers a good balance of reactivity and selectivity. orgsyn.org The use of solid acid catalysts, such as sulfonated cation exchangers, can simplify the work-up procedure as they can be easily removed by filtration. researchgate.net

The choice of solvent is primarily dictated by its ability to form an azeotrope with water to facilitate its removal. Toluene is a widely used solvent for this purpose. The reaction temperature is typically the reflux temperature of the chosen solvent to ensure efficient azeotropic removal of water.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting aldehyde. Upon completion, the reaction is typically quenched with a weak base, such as sodium bicarbonate solution, to neutralize the acid catalyst. The product is then extracted with an organic solvent, washed, dried, and purified, often by distillation or chromatography.

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 4-Bromo-2,5-difluorobenzaldehyde | Aldehyde precursor |

| Reagent | Ethylene glycol | Forms the dioxolane ring |

| Catalyst | p-Toluenesulfonic acid | Protonates the carbonyl group |

| Solvent | Toluene | Azeotropic removal of water |

| Apparatus | Dean-Stark trap | Collects water to drive equilibrium |

| Temperature | Reflux | Facilitates the reaction and water removal |

Bromination of Fluorinated Aromatic Precursors

The synthesis of the key intermediate, 4-bromo-2,5-difluorobenzaldehyde, requires the regioselective bromination of a suitable difluorinated aromatic precursor. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination.

Regioselectivity and Stereoselectivity in Bromination

The starting material for the synthesis of 4-bromo-2,5-difluorobenzaldehyde is often 2,5-difluorobenzaldehyde. In this molecule, the two fluorine atoms are ortho, para-directing groups in electrophilic aromatic substitution, while the aldehyde group is a meta-directing and deactivating group.

The fluorine atoms, through their +M (mesomeric) effect, donate electron density to the ortho and para positions, making them more susceptible to electrophilic attack. The aldehyde group, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Considering the directing effects of the substituents in 2,5-difluorobenzaldehyde, the possible positions for bromination are C3, C4, and C6. The fluorine at C2 directs to C3 (ortho) and C5 (para, already substituted). The fluorine at C5 directs to C4 (ortho) and C6 (ortho). The aldehyde group at C1 directs to C3 and C5 (meta). Therefore, the positions most activated towards electrophilic attack are C3, C4, and C6. Achieving high regioselectivity for the desired 4-bromo isomer can be challenging, and the reaction may yield a mixture of isomers.

To enhance the regioselectivity, specific reaction conditions and brominating agents can be employed. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can polarize the bromine molecule, making it a more potent electrophile. The reaction is typically carried out in a non-polar solvent at low temperatures to control the reactivity and improve selectivity.

Alternative Halogenation Techniques for Difluorophenyl Substrates

Given the potential for obtaining isomeric mixtures in the direct bromination of 2,5-difluorobenzaldehyde, alternative halogenation techniques can be considered. For deactivated aromatic rings, harsher reaction conditions or more reactive brominating agents may be necessary. A combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to be effective for the monobromination of highly deactivated aromatic compounds. fluoromart.com

Another approach involves the use of directing groups to control the position of bromination. For example, a functional group that can be introduced and later removed could be used to block certain positions or direct the bromine to the desired C4 position. However, this adds extra steps to the synthetic sequence.

Continuous flow processes for bromination, where hazardous reagents like molecular bromine are generated in situ, offer a safer and more controlled alternative to batch reactions. organic-chemistry.org These methods can improve selectivity and reduce the risk of runaway reactions.

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane can also be achieved through multi-step pathways starting from simpler and more readily available precursors. A plausible route starts from 1,4-difluorobenzene (B165170).

A potential synthetic sequence is as follows:

Nitration of 1,4-difluorobenzene: The first step would be the nitration of 1,4-difluorobenzene to introduce a nitro group, which is a strong meta-director. This would likely yield 1,4-difluoro-2-nitrobenzene.

Bromination: The subsequent bromination of 1,4-difluoro-2-nitrobenzene would be directed by the nitro group to the meta position, and by the fluorine atoms to the ortho and para positions. The position meta to the nitro group and ortho to a fluorine atom would be favored, potentially leading to 1-bromo-2,5-difluoro-4-nitrobenzene.

Reduction of the nitro group: The nitro group can then be reduced to an amino group, for example, using tin and hydrochloric acid or catalytic hydrogenation. This would yield 4-bromo-2,5-difluoroaniline.

Sandmeyer reaction: The amino group can be converted to a diazonium salt, which can then be transformed into a formyl group (aldehyde) via a Sandmeyer-type reaction, such as the Gattermann-Koch reaction or by using sodium formaldehyde (B43269) sulfoxylate. This would produce 4-bromo-2,5-difluorobenzaldehyde.

Dioxolane formation: Finally, the resulting 4-bromo-2,5-difluorobenzaldehyde can be converted to 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane via the acid-catalyzed reaction with ethylene glycol as described in section 2.1.

Convergent and Divergent Synthetic Approaches

The synthesis of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane can be conceptualized through both convergent and divergent strategies, which are overarching principles in the planning of chemical syntheses.

A convergent synthesis is an approach where different fragments of a complex molecule are synthesized separately and then joined together in the final stages. For a relatively simple molecule like 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane, a purely convergent approach is less common. However, one could consider the synthesis of the 4-bromo-2,5-difluorobenzaldehyde precursor as a separate synthetic sequence that converges with ethylene glycol in the final step.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane, a divergent approach could begin with a more fundamental starting material, such as 1-bromo-2,5-difluorobenzene. This starting material could undergo various reactions to produce a range of functionalized derivatives, with the synthesis of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane being one of several possible outcomes. For instance, formylation of 1-bromo-2,5-difluorobenzene would lead to 4-bromo-2,5-difluorobenzaldehyde, which is the direct precursor to the target dioxolane.

The most common and practical method for synthesizing 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane is a direct acetalization reaction. This reaction involves the condensation of 4-bromo-2,5-difluorobenzaldehyde with ethylene glycol. This process is typically catalyzed by an acid, such as p-toluenesulfonic acid, and is often carried out in a solvent like toluene with the use of a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product. While this is a linear synthesis step, it can be viewed as the final step in a longer convergent or divergent sequence depending on the origin of the benzaldehyde (B42025) precursor.

Evaluation of Reaction Yields and Purity Profiles

The efficiency of the synthesis of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane can be evaluated based on reaction yields and the purity of the final product. While specific yield and purity data for this exact compound are not extensively reported in publicly available literature, data from the synthesis of structurally similar compounds can provide a reliable estimate. For example, the synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642) from 3-bromo-4-fluorobenzaldehyde (B1265969) and ethylene glycol has been reported with high yields. prepchem.com Similarly, the synthesis of 2-(4-bromophenyl)-1,3-dioxolane (B88685) has been achieved with a yield of 92.1%. guidechem.com

| Starting Aldehyde | Reagents | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 3-bromo-4-fluorobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | High | prepchem.com |

| 4-bromobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux at 130°C for 8 hours | 92.1 | guidechem.com |

| 4-bromobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux for 3.5-5.0 hours | Not specified | guidechem.com |

This table is interactive. Click on the headers to sort the data.

The purity of the synthesized 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane is crucial for its intended applications. The purity profile is typically assessed using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction and assessing the purity of the product. guidechem.com Further purification of the crude product is often achieved through distillation under reduced pressure or column chromatography. prepchem.comguidechem.com

The structural confirmation and definitive purity assessment are carried out using spectroscopic methods such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are used to confirm the molecular structure of the compound.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound with high accuracy. nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Dioxolanes

The application of green chemistry principles to the synthesis of halogenated dioxolanes like 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane aims to reduce the environmental impact of the chemical process. paperpublications.org This can be achieved through several strategies:

Use of Greener Solvents: Traditional solvents like toluene are effective but pose environmental and health concerns. Green chemistry encourages the use of more benign alternatives. For the synthesis of dioxolanes, the possibility of using greener solvents such as bio-based solvents like γ-valerolactone (GVL) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be explored. rsc.orgrsc.org In some cases, solvent-free reactions or reactions in water may be feasible. nih.gov

Catalyst Selection: While p-toluenesulfonic acid is a common catalyst, heterogeneous acid catalysts such as zeolites or acidic resins like Montmorillonite K10 could be employed. nih.gov These solid acid catalysts are often more environmentally friendly as they can be easily separated from the reaction mixture and potentially reused, minimizing waste.

Energy Efficiency: The use of energy-efficient techniques such as microwave-assisted synthesis or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. paperpublications.orgnih.gov

Waste Reduction: Implementing green chemistry principles throughout the synthesis, including purification steps, can lead to a significant reduction in waste generation. For instance, developing purification methods that minimize solvent usage, such as crystallization over chromatography, is a key aspect of green chemistry.

By integrating these green chemistry principles, the synthesis of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane and other halogenated dioxolanes can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation of 2 4 Bromo 2,5 Difluorophenyl 1,3 Dioxolane

Reactivity of the Aromatic C-Br Bond

The presence of a bromine atom on the difluorinated phenyl ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. The reactivity of this bond is influenced by the electronic effects of the fluorine atoms and the dioxolane group.

Nucleophilic Substitution Reactions (e.g., Replacement of Bromine)

Direct nucleophilic aromatic substitution (SNA r) of the bromine atom in 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane is challenging under standard conditions. Generally, SNA r reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In this molecule, the fluorine atoms do provide some electron-withdrawing effect, but it is often insufficient to facilitate substitution with common nucleophiles without the aid of a catalyst.

One of the more successful methods for the replacement of an aromatic bromine is the palladium-catalyzed cyanation reaction. This transformation introduces a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other functionalities. While specific studies on 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane are not widely reported, analogous palladium-catalyzed cyanations of aryl bromides are well-established. These reactions often utilize a palladium(0) source, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide. nih.govorganic-chemistry.orgnih.gov The use of potassium ferrocyanide is often favored due to its lower toxicity. organic-chemistry.org

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 | organic-chemistry.org |

| Palladacycle precatalyst / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | Varies | High | nih.gov |

This table represents typical conditions for palladium-catalyzed cyanation of aryl bromides and serves as a predictive model for the reactivity of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane.

Nucleophilic substitution with other nucleophiles, such as amines, on similar halo-nitropyridine systems has been studied, but these reactions are highly dependent on the specific electronic nature of the aromatic ring and the reaction conditions. clockss.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

The C-Br bond in 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane is well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds and involves the reaction of an organoboron reagent with an organic halide. For 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane, a typical reaction would involve its coupling with an arylboronic acid in the presence of a palladium catalyst and a base.

The Stille coupling utilizes an organotin reagent as the coupling partner. These reactions are known for their tolerance of a wide range of functional groups. wikipedia.orglibretexts.org

The Negishi coupling employs an organozinc reagent and is recognized for its high reactivity and ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. nih.govrsc.orgnih.gov

| Cross-Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | - | Toluene, THF, DMF |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | - | THF, DMF |

This table provides a general overview of typical conditions for these cross-coupling reactions.

The choice of catalyst and ligand is crucial for the success and efficiency of cross-coupling reactions. The electronic and steric properties of the phosphine ligand, in particular, can significantly influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. For sterically hindered or electronically deactivated aryl bromides, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to enhance catalytic activity. The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also impact the reaction outcome.

In polyhalogenated aromatic systems, the regioselectivity of cross-coupling reactions is a key consideration. For a molecule like 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane, if other halogens were present, the reaction would preferentially occur at the most reactive C-X bond. Generally, the order of reactivity for halogens in palladium-catalyzed cross-couplings is I > Br > Cl. The electronic environment also plays a significant role; for instance, in dibromopyridines, coupling often occurs preferentially at the position ortho to the nitrogen atom. researchgate.net For the title compound, with only one bromine atom, regioselectivity of the initial coupling is not a concern. However, understanding these principles is vital when designing multi-step syntheses involving related polyhalogenated precursors.

Reactivity of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane group in 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane functions as a protecting group for the corresponding aldehyde, 4-bromo-2,5-difluorobenzaldehyde (B1291445). This protection strategy is essential when performing reactions on the C-Br bond that would be incompatible with a free aldehyde functionality.

Hydrolysis and Deprotection Strategies

The cleavage of the 1,3-dioxolane ring to regenerate the aldehyde is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.orgorganic-chemistry.org A variety of acidic conditions can be employed, ranging from mineral acids like hydrochloric acid to Lewis acids in the presence of water. The choice of deprotection conditions depends on the sensitivity of other functional groups present in the molecule. For instance, milder conditions using catalysts like cerium(III) triflate in wet nitromethane (B149229) or sodium tetrakis(3,5-trifluoromethylphenyl)borate in water can be utilized for sensitive substrates. organic-chemistry.orgorganic-chemistry.org

| Reagent | Solvent | Temperature | Notes | Reference |

| Aqueous HCl | Acetone/Water | Room Temp. to Reflux | Standard and robust method. | organic-chemistry.org |

| Perchloric acid on silica (B1680970) gel | Dichloromethane | Room Temp. | Reusable catalyst. | organic-chemistry.org |

| Er(OTf)₃ | Wet Nitromethane | Room Temp. | Gentle Lewis acid catalyst. | organic-chemistry.org |

| NaBArF₄ | Water | 30 °C | Rapid deprotection. | organic-chemistry.org |

This table summarizes various reported methods for the deprotection of aryl dioxolanes to their corresponding aldehydes.

The ability to selectively deprotect the dioxolane ring after modification of the C-Br bond underscores the synthetic value of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane as a versatile building block in organic synthesis.

Ring-Opening Reactions and Derived Intermediates

The 1,3-dioxolane ring in 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane functions as a cyclic acetal (B89532), which is a common protecting group for the aldehyde functional group. organic-chemistry.orgwikipedia.org The primary reaction of this moiety is its cleavage, or deprotection, to regenerate the parent aldehyde, 4-bromo-2,5-difluorobenzaldehyde. This transformation is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org

The reaction proceeds in an aqueous acidic medium, where one of the oxygen atoms of the dioxolane ring is protonated, enhancing its leaving group ability. Subsequent cleavage of the carbon-oxygen bond leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. This electrophilic intermediate is then attacked by a water molecule. A final deprotonation step yields the aldehyde and ethylene (B1197577) glycol as the by-product. Various acidic catalysts, ranging from simple aqueous acids to Lewis acids like cerium(III) triflate, can facilitate this ring-opening reaction under mild conditions. organic-chemistry.org For instance, the deprotection of a similar compound, 2-phenyl-1,3-dioxolane, to benzaldehyde (B42025) can be achieved rapidly using catalytic NaBArF4 in water. wikipedia.org

Transformations Involving Fluorine Atoms on the Aromatic Ring

The fluorine atoms on the phenyl ring significantly influence the reactivity of the molecule, particularly in directing substitution reactions on the aromatic core. Their strong inductive electron-withdrawing properties and ability to coordinate with metal cations are key to this influence.

Directed ortho-Metalation and Related Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane, the dioxolane group and the two fluorine atoms can all function as DMGs. The reaction involves the deprotonation of a proton ortho to a DMG by a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a transient aryllithium intermediate. wikipedia.orgbaranlab.org

The regiochemical outcome of the lithiation of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane depends on the competition between the directing groups. The aromatic ring has two available protons for deprotonation: one at the C-3 position (ortho to the C-2 fluorine) and another at the C-6 position (ortho to the C-5 fluorine and the C-1 dioxolane group). The established hierarchy of directing abilities places the dioxolane group as a more potent DMG than a fluorine atom. harvard.edu Therefore, lithiation is expected to occur preferentially at the C-6 position.

However, the regioselectivity can be manipulated by the choice of reaction conditions. Studies on the closely related compound 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane have shown that while butyllithium (B86547) alone directs lithiation according to the strongest directing groups, the addition of a complexing agent like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can shift the deprotonation to the site adjacent to the fluorine atom. researchgate.net Furthermore, the choice of base is critical; while BuLi in ether often promotes bromine-lithium exchange, LDA typically removes the most acidic proton, which in this case would be ortho to a fluorine atom. psu.edursc.org

| Reagent Conditions | Predicted Major Lithiation Site | Rationale / Analogous Observation | Reference |

|---|---|---|---|

| n-BuLi in THF at –78 °C | C-6 | The dioxolane group is a stronger directing group than fluorine. | harvard.edu |

| LDA in THF at –78 °C | C-3 or C-6 | LDA deprotonates the most acidic proton, which is ortho to a fluorine atom. | psu.edursc.org |

| n-BuLi / PMDTA in THF at –78 °C | C-3 and/or C-6 | The addition of a chelating agent can enhance deprotonation ortho to the fluorine atom. | researchgate.net |

| n-BuLi in diethyl ether at –78 °C | C-4 (Br/Li Exchange) | In ether, butyllithium can favor bromine-lithium exchange over deprotonation for bromoarenes. | psu.edursc.org |

Fluorine as a Directing Group in Aromatic Transformations

In the context of directed ortho-metalation, fluorine is an effective directing group. researchgate.net Its potent inductive electron-withdrawing effect (-I effect) increases the kinetic acidity of the adjacent ortho protons, facilitating their abstraction by a strong base. baranlab.org Additionally, the lone pairs of electrons on the fluorine atom can coordinate with the Lewis acidic lithium cation of the organolithium base. This coordination creates a pre-complex, positioning the base for a kinetically favored deprotonation at the ortho position, an effect known as the Complex-Induced Proximity Effect (CIPE). baranlab.org

Competition experiments have demonstrated that fluorine is one of the more powerful directing groups for metalation, particularly when amide bases like LDA are employed. researchgate.net For 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane, both the C-2 and C-5 fluorine atoms activate their respective ortho protons (at C-3 and C-6), making these sites susceptible to lithiation. The ultimate regioselectivity is then determined by the competition between these two sites and the stronger directing effect of the dioxolane group at the C-6 position.

Mechanistic Studies of Key Transformations

While detailed mechanistic studies specifically for 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane are not extensively documented, the mechanisms of its key transformations can be understood from well-established principles of related reactions.

Kinetic Investigations of Reaction Pathways

The solvent also plays a crucial role; coordinating solvents like tetrahydrofuran (B95107) (THF) are generally preferred as they can break down the aggregates of organolithium reagents, increasing their reactivity. psu.edu Additives such as tetramethylethylenediamine (TMEDA) are frequently used to accelerate lithiation reactions. TMEDA is a bidentate Lewis base that chelates the lithium cation, further breaking up aggregates and increasing the effective basicity of the alkyllithium species, leading to a significant rate enhancement. baranlab.org

| Factor | Effect on Lithiation Rate | Reason | Reference |

|---|---|---|---|

| Organolithium Base (s-BuLi vs. n-BuLi) | Increased Rate | s-BuLi is a stronger base than n-BuLi. | uwindsor.ca |

| Solvent (THF vs. non-polar) | Increased Rate | Coordinating solvents like THF break up organolithium aggregates. | psu.edu |

| Additive (e.g., TMEDA) | Significantly Increased Rate | Chelation of Li+ by TMEDA increases the basicity and reactivity of the organolithium reagent. | baranlab.org |

Identification of Reaction Intermediates

The principal intermediate in the directed ortho-metalation of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane is a highly reactive aryllithium species. Due to their instability, these intermediates are not typically isolated or directly observed. Instead, their formation and position on the aromatic ring are inferred through trapping experiments. nih.govresearchgate.net

In this method, the aryllithium intermediate is generated in situ at low temperatures (e.g., –78 °C) and then quenched with an electrophile. The stable, functionalized product is then isolated and characterized. The structure of this product reveals the site of the initial metalation. Common electrophiles used for trapping include carbon dioxide (which forms a carboxylic acid after acidic workup), chlorotrimethylsilane (B32843) (which forms a trimethylsilyl (B98337) derivative), aldehydes or ketones (which form alcohols), and iodine (which introduces an iodine atom). researchgate.netnih.govnih.gov For example, trapping the C-6 lithiated intermediate of the title compound with CO₂ would be expected to yield 6-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane-5-carboxylic acid after protonation.

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis would be the definitive method to determine the precise solid-state structure of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane. This technique would provide a wealth of information regarding its molecular geometry and packing in the crystalline state.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The X-ray crystallographic data would yield a detailed table of all bond lengths and angles within the molecule. This would include the precise measurements of the C-C, C-H, C-O, C-F, and C-Br bonds. Furthermore, the torsion angles would define the three-dimensional conformation of the molecule, particularly the orientation of the 4-bromo-2,5-difluorophenyl group relative to the 1,3-dioxolane (B20135) ring.

Table 1: Hypothetical Bond Lengths and Angles for 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C(aryl) | Br | | Data not available | | Bond Length | C(aryl) | F | | Data not available | | Bond Length | C(dioxolane) | O | | Data not available | | Bond Angle | F | C(aryl) | C(aryl) | Data not available | | Bond Angle | O | C(dioxolane) | O | Data not available | | Torsion Angle | C(aryl) | C(aryl) | C(dioxolane) | O | Data not available | This table is illustrative of the data that would be obtained from an X-ray crystallographic study.

Examination of Intermolecular Interactions and Crystal Packing

Analysis of the crystal structure would reveal how the molecules of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane arrange themselves in the solid state. This includes the identification of any intermolecular interactions, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and van der Waals forces. These interactions govern the crystal packing and influence the macroscopic properties of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are essential for the complete structural elucidation of the molecule in solution and for gaining insights into its dynamic behavior.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

A full suite of 2D NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

Table 2: Expected NMR Data for 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| H(dioxolane) | Data not available | Data not available | Data not available | Data not available |

| H(aryl) | Data not available | Data not available | Data not available | Data not available |

| C(dioxolane) | Data not available | |||

| C(aryl) | Data not available |

This table represents the type of detailed assignments that would be derived from a comprehensive 2D NMR analysis.

Conformational Analysis of the Dioxolane Ring and Aromatic Moiety

The 1,3-dioxolane ring can adopt various conformations, such as an envelope or a twisted conformation. The coupling constants observed in the ¹H NMR spectrum, in conjunction with NOESY data, would allow for a detailed conformational analysis of the dioxolane ring. Similarly, NOESY would help in determining the rotational preference of the 4-bromo-2,5-difluorophenyl group relative to the dioxolane ring.

Solid-State NMR Spectroscopy for Amorphous Forms

In the absence of a crystalline sample suitable for X-ray diffraction, solid-state NMR (ssNMR) spectroscopy could provide valuable structural information. While it does not provide the same level of atomic precision as X-ray crystallography for a single crystal, ssNMR can distinguish between different polymorphs or characterize amorphous forms of the compound. It can provide information on the local environment of the carbon, proton, and potentially the fluorine and bromine nuclei in the solid state.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion, M•+) and subsequent fragmentation into smaller, charged ions.

The mass spectrum of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane is expected to be characterized by several key features. The presence of a bromine atom is readily identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion peak (M•+) and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass units (m/z).

The fragmentation of the molecular ion would likely proceed through several predictable pathways based on the stability of the resulting carbocations and neutral losses. Common fragmentation includes the cleavage of the dioxolane ring and the loss of the bromine atom from the phenyl ring.

Key Fragmentation Pathways:

Loss of Bromine: A common fragmentation for bromoaromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a significant fragment ion corresponding to the [M-Br]⁺ species.

Dioxolane Ring Fragmentation: The 1,3-dioxolane ring can undergo characteristic fragmentation. A primary pathway involves the formation of a highly stable dioxolanylium cation by cleavage of the bond between the phenyl ring and the acetal (B89532) carbon. This would result in a fragment corresponding to the [C₉H₆BrF₂O]⁺ ion and the loss of a CH₂O neutral molecule. Another possibility is the loss of an ethylene (B1197577) oxide molecule.

Formation of Benzoyl Cation: Cleavage can lead to the formation of the 4-bromo-2,5-difluorobenzoyl cation, [C₇H₂BrF₂O]⁺, which is a common and stable fragment for such structures.

These predicted fragmentation patterns provide a clear fingerprint for the confirmation of the compound's structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments Below is a table of predicted key fragments for 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula of Ion | Notes |

| 264 | 266 | [M]•+ | [C₉H₇BrF₂O₂]•+ | Molecular ion peak, showing characteristic 1:1 isotope pattern. |

| 185 | 185 | [M-Br]⁺ | [C₉H₇F₂O₂]⁺ | Result of the loss of a bromine radical. |

| 219 | 221 | [M-C₂H₄O]⁺ | [C₇H₃BrF₂O]⁺ | Loss of an ethylene oxide molecule from the dioxolane ring. |

| 205 | 207 | [C₇H₂BrF₂O]⁺ | [C₇H₂BrF₂O]⁺ | Formation of the stable 4-bromo-2,5-difluorobenzoyl cation. |

| 73 | 73 | [C₃H₅O₂]⁺ | [C₃H₅O₂]⁺ | Fragment corresponding to the dioxolane moiety. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. Each technique is based on different principles—IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in polarizability. Together, they provide a comprehensive vibrational profile of the molecule.

The spectrum of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane can be analyzed by considering the characteristic vibrations of its constituent parts: the trisubstituted aromatic ring, the carbon-halogen bonds (C-F and C-Br), and the 1,3-dioxolane ring.

Characteristic Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methylene (B1212753) (-CH₂-) groups in the dioxolane ring will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically produce a series of bands between 1620 cm⁻¹ and 1450 cm⁻¹. pressbooks.pub

C-F Stretching: The carbon-fluorine stretching vibrations are known to be strong and typically appear in the 1400-1000 cm⁻¹ region of the IR spectrum. wpmucdn.com

C-O Stretching: The C-O (ether-like) single bond stretches of the dioxolane ring are expected to produce strong, characteristic bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com

C-Br Stretching: The carbon-bromine stretching vibration occurs at a lower frequency due to the heavier mass of the bromine atom and is typically found in the 700-500 cm⁻¹ range. wpmucdn.com

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.

Interactive Data Table: Predicted Vibrational Frequencies This table outlines the expected vibrational frequencies and their assignments for 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak | Medium |

| 3000 - 2850 | C-H Stretch | -CH₂- (Dioxolane) | Medium | Medium |

| 1620 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak | Strong |

| 1400 - 1200 | C-F Stretch | Aryl-Fluoride | Strong | Weak |

| 1250 - 1000 | C-O Stretch | Acetal (Dioxolane) | Strong | Medium to Weak |

| 900 - 675 | C-H Bend (o.o.p.) | Aromatic Ring | Strong | Weak |

| 700 - 500 | C-Br Stretch | Aryl-Bromide | Medium to Strong | Strong |

Theoretical and Computational Studies of 2 4 Bromo 2,5 Difluorophenyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine the optimized molecular geometry, electronic distribution, and orbital energies of molecules like 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane. By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions. mdpi.com

Calculations, often using a basis set such as B3LYP/6-311G, can predict key structural parameters. sid.ir For the title compound, this would involve determining the precise bond lengths (e.g., C-Br, C-F, C-O, C-C) and bond angles that correspond to the molecule's lowest energy state. Theoretical calculations are typically performed on an isolated molecule in the gaseous phase, which may lead to slight deviations when compared to experimental data from the solid or liquid state. researchgate.net

The electronic properties are further elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule most likely to donate electrons, while the LUMO highlights areas susceptible to accepting electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Predicted Molecular Properties from DFT Calculations This table presents hypothetical data based on typical DFT calculation outputs for analogous structures.

| Property | Predicted Value | Significance |

|---|---|---|

| Optimized Energy | -750 au (example) | Represents the total electronic energy at the minimum energy geometry. |

| HOMO Energy | -6.5 eV (example) | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV (example) | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV (example) | Correlates with the chemical reactivity and stability of the molecule. |

DFT calculations are also instrumental in predicting spectroscopic data, which is crucial for chemical identification. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to simulate Nuclear Magnetic Resonance (NMR) spectra, providing theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. researchgate.networktribe.com These predicted values can be compared with experimental data to confirm the molecular structure. researchgate.net

Similarly, computational frequency analysis can predict the vibrational spectra (infrared and Raman) of the molecule. nih.gov The calculations yield harmonic vibrational frequencies corresponding to specific normal modes, such as stretching, bending, and wagging motions of the atoms. nih.gov These theoretical spectra serve as a valuable guide for interpreting experimental FT-IR and FT-Raman data. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental ¹⁹F NMR Chemical Shifts This table illustrates the typical comparison made between computationally predicted and experimentally observed NMR data.

| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| F (Position 2) | -115.4 | -114.2 | -1.2 |

| F (Position 5) | -120.8 | -119.9 | -0.9 |

Conformational Analysis via Molecular Mechanics and Dynamics

The three-dimensional structure and flexibility of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane are key to its behavior. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. The dioxolane ring is known to be flexible, typically adopting non-planar conformations like the "envelope" or "twist" forms.

The orientation of the bulky 4-bromo-2,5-difluorophenyl substituent relative to the dioxolane ring is a primary determinant of conformational preference. bashgmu.ru Molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. These studies consider steric hindrance and non-covalent interactions, such as those influenced by the fluorine atoms, which can have a significant impact on molecular conformation. nih.gov For instance, calculations can determine the relative stability of conformers where the phenyl group is in an equatorial versus an axial-like position.

Table 3: Example of Relative Energies of Different Conformers This table provides hypothetical results from a conformational analysis, showing the relative stability of potential conformers.

| Conformer | Phenyl Group Orientation | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| 1 | Equatorial | 0.00 | 75% |

| 2 | Axial | 5.20 | 25% |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. researchgate.net For reactions involving 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane, such as nucleophilic aromatic substitution or reactions at the dioxolane ring, DFT can be used to map the reaction pathway.

This involves calculating the energies of reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. researchgate.net Locating the transition state structure is a critical step in understanding reaction kinetics. researchgate.net By modeling these pathways, chemists can predict the feasibility of a proposed reaction and gain insight into the factors that control its rate.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

When a molecule has multiple potential reaction sites, theoretical calculations can predict which site is most likely to react (regioselectivity) and what the spatial orientation of the product will be (stereoselectivity). For 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane, DFT can predict the regioselectivity of, for example, electrophilic aromatic substitution.

By analyzing the distribution of electron density and calculating reactivity indices (such as Fukui functions or mapping the molecular electrostatic potential), the most nucleophilic or electrophilic sites on the molecule can be identified. mdpi.com For instance, the directing effects of the bromo and fluoro substituents on the phenyl ring can be quantified to predict the most probable position for an incoming electrophile. nih.gov While the current molecule is not chiral, if it were to react to form a new stereocenter, computational modeling could predict which diastereomer or enantiomer would be favored by calculating the energies of the respective transition states.

In Silico Design of Novel Derivatives

The structure of 2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane can serve as a scaffold for the in silico (computer-based) design of new molecules with tailored properties. researchgate.netresearchgate.net By systematically modifying the parent structure—for example, by replacing the bromine atom with different functional groups or altering the substitution pattern on the phenyl ring—researchers can create a virtual library of novel derivatives. nih.govnih.gov

Computational tools can then rapidly predict key properties for each derivative, such as its electronic profile (HOMO-LUMO gap), solubility, or potential biological activity through molecular docking simulations. nih.gov This approach allows for the efficient screening of many potential compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Table 4: In Silico Modification and Predicted Property Changes This table shows hypothetical examples of how in silico modifications to the parent compound could influence a key electronic property.

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Change from Parent |

|---|---|---|---|

| Parent Compound | -Br | 5.30 | N/A |

| Derivative A | -CN (replaces Br) | 4.95 | More reactive |

| Derivative B | -OCH₃ (replaces Br) | 5.45 | Less reactive |

| Derivative C | -NO₂ (replaces Br) | 4.80 | More reactive |

Role of 2 4 Bromo 2,5 Difluorophenyl 1,3 Dioxolane As a Synthetic Intermediate

Precursor in the Synthesis of Fluoroaromatic Compounds

As a synthetic intermediate, 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane is a valuable precursor for the synthesis of a wide range of fluoroaromatic compounds. The presence of the bromine atom allows for the introduction of various substituents onto the aromatic ring through well-established cross-coupling methodologies.

Detailed Research Findings:

The primary utility of the bromo-substituent is its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new alkyl, alkenyl, or aryl groups at the position of the bromine atom. This is a powerful method for constructing biaryl systems, which are common motifs in pharmaceuticals and materials science.

Stille Coupling: This involves the reaction with organostannanes, providing another efficient route to carbon-carbon bond formation. The Stille reaction is known for its tolerance of a wide range of functional groups.

Heck Coupling: Alkenes can be coupled to the aromatic ring at the bromine position, offering a direct method for the synthesis of substituted styrenes and other vinyl-aromatics.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. This is a crucial transformation for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

Sonogashira Coupling: Terminal alkynes can be coupled with the aryl bromide to introduce alkynyl groups, leading to the synthesis of aryl alkynes.

The dioxolane group in 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane is stable under the conditions of many of these cross-coupling reactions, allowing for the modification of the aromatic ring while the aldehyde functionality remains protected. Subsequent deprotection of the dioxolane can then provide a difluoro-substituted aromatic aldehyde with a newly introduced functional group, ready for further synthetic transformations.

Interactive Data Table: Cross-Coupling Reactions

| Reaction Type | Reactant | Catalyst System (Typical) | Bond Formed | Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C | Biaryls, Alkyl/Alkenyl Aromatics |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C | Biaryls, Vinyl/Alkyl Aromatics |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C | Substituted Styrenes |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | C-N | Aryl Amines |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst, Base | C-C | Aryl Alkynes |

Building Block for Heterocyclic Systems

The structural features of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane make it a valuable building block for the synthesis of various heterocyclic systems. Heterocyclic compounds are of immense importance in medicinal chemistry, as a vast number of drugs contain at least one heterocyclic ring.

The synthesis of heterocyclic compounds from this intermediate can be envisioned through several strategies:

Modification followed by cyclization: The bromo-difluoro-phenyl moiety can be first functionalized using the cross-coupling reactions described previously. The newly introduced group can then participate in a cyclization reaction with the deprotected aldehyde to form a heterocyclic ring. For instance, introduction of an amino group via Buchwald-Hartwig amination could be followed by a condensation reaction to form nitrogen-containing heterocycles.

Cyclization involving the bromine atom: The bromine atom itself can participate in cyclization reactions, for example, through intramolecular Heck reactions or other palladium-catalyzed cyclization processes.

Use of the deprotected aldehyde: After deprotection, the 4-bromo-2,5-difluorobenzaldehyde (B1291445) can undergo condensation reactions with various nucleophiles to form a wide array of heterocycles, such as pyridines, pyrimidines, and imidazoles.

The fluorine atoms on the aromatic ring can significantly influence the reactivity and properties of the resulting heterocyclic compounds, potentially enhancing their biological activity.

Applications in Complex Molecule Synthesis

The versatility of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane as a synthetic intermediate extends to its potential application in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).

Although no specific total synthesis has been reported that explicitly utilizes 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane, its potential for integration into multi-step sequences is clear. In a hypothetical total synthesis, this compound could serve as an early-stage intermediate. The bromo-difluoro-phenyl portion could be elaborated through a series of cross-coupling and functional group interconversion steps. The protected aldehyde could be unmasked at a later stage to participate in a key bond-forming reaction, such as a Wittig reaction, aldol (B89426) condensation, or reductive amination, to complete the carbon skeleton of the target molecule. The presence of the difluoro substitution pattern is particularly relevant for the synthesis of modern pharmaceuticals, where fluorine is often incorporated to improve metabolic stability and binding affinity.

Environmental Fate and Biotransformation Studies Excluding Ecotoxicity and Mammalian Metabolism

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. The primary abiotic degradation pathways for 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane are expected to be photochemical degradation and hydrolysis.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. For halogenated aromatic compounds, the energy from sunlight, particularly in the ultraviolet (UV) spectrum, can be sufficient to break carbon-halogen bonds. The susceptibility of these bonds to photolysis generally decreases in the order C-I > C-Br > C-Cl > C-F.

In the case of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane, the carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bonds. Consequently, the primary photochemical degradation pathway is anticipated to be reductive debromination. This process involves the cleavage of the C-Br bond, leading to the formation of a phenyl radical. This radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 2-(2,5-difluorophenyl)-1,3-dioxolane.

Studies on other brominated aromatic compounds have shown that photolysis rates are influenced by the environmental matrix. In aqueous environments, the presence of photosensitizers like humic acids can accelerate degradation. In atmospheric environments, the compound may be subject to gas-phase photolysis, although its volatility will determine the significance of this pathway. The highly stable C-F bonds are expected to remain intact under typical environmental photochemical conditions.

Table 1: Predicted Photochemical Degradation Products of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane

| Parent Compound | Predicted Primary Photodegradation Product | Degradation Pathway |

|---|

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The 1,3-dioxolane (B20135) ring in the subject compound is a cyclic acetal (B89532). Acetals are known to be susceptible to hydrolysis under acidic conditions, while they are generally stable in neutral and alkaline environments. organic-chemistry.org

The acid-catalyzed hydrolysis of the 1,3-dioxolane ring would lead to the cleavage of the acetal linkage. This reaction yields ethylene (B1197577) glycol and the corresponding aldehyde, in this case, 4-bromo-2,5-difluorobenzaldehyde (B1291445). The rate of hydrolysis is dependent on the pH of the surrounding medium, with faster degradation occurring in acidic waters and soils. In neutral or basic environmental compartments, hydrolysis of the dioxolane moiety is expected to be a slow process. The bromo-difluoro-phenyl group itself is generally resistant to hydrolysis under typical environmental conditions.

Table 2: Predicted Hydrolytic Degradation Products of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane

| Parent Compound | Predicted Hydrolysis Products | Conditions |

|---|

Microbial Biotransformation and Biodegradation Studies (in vitro, non-mammalian)

The biodegradation of halogenated aromatic compounds by microorganisms is a critical process in their environmental detoxification. nih.gov Microbes have evolved various enzymatic strategies to cleave carbon-halogen bonds and mineralize these often-recalcitrant molecules.

Under anaerobic conditions, reductive dehalogenation is a common microbial process. nih.gov In this pathway, the bromine atom would be removed to yield 2-(2,5-difluorophenyl)-1,3-dioxolane. Further degradation could then proceed on the difluorinated ring, although the C-F bond is more resistant to microbial cleavage.

Under aerobic conditions, microorganisms often employ oxygenases to attack the aromatic ring. This can lead to the formation of hydroxylated intermediates, such as bromodifluorocatechols, following the cleavage of the dioxolane ring. Subsequent ring cleavage between the hydroxyl groups would break open the aromatic structure, leading to further degradation into smaller organic acids that can be utilized in central metabolic pathways.

Given the presence of both bromine and fluorine, a stepwise dehalogenation process is plausible, with debromination likely occurring first. The initial breakdown of the dioxolane ring could also be a primary metabolic step, leading to 4-bromo-2,5-difluorobenzaldehyde, which would then be subject to further microbial degradation.

Table 3: Plausible Microbial Metabolites of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane

| Metabolic Pathway | Plausible Intermediate Metabolites | Environmental Condition |

|---|---|---|

| Reductive Dehalogenation | 2-(2,5-difluorophenyl)-1,3-dioxolane | Anaerobic |

The microbial degradation of halogenated aromatics is mediated by specific enzymes. nih.gov Dehalogenases are a key class of enzymes that catalyze the cleavage of carbon-halogen bonds. These can be reductive dehalogenases, which replace a halogen with a hydrogen atom, or hydrolytic dehalogenases, which replace a halogen with a hydroxyl group. Oxygenases, such as monooxygenases and dioxygenases, are crucial for the initial attack on the aromatic ring under aerobic conditions, incorporating oxygen atoms to make the ring more susceptible to cleavage. mdpi.com

For 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane, it is hypothesized that a consortium of microorganisms possessing a range of these enzymes would be required for its complete mineralization. For instance, one organism might perform the initial reductive debromination under anaerobic conditions, while another, under aerobic conditions, could cleave the dioxolane ring and subsequently the aromatic ring.

Persistence and Mobility in Environmental Compartments

The persistence of a chemical in the environment is its ability to resist degradation. Due to the presence of halogen atoms, particularly the highly stable fluorine atoms, 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane is expected to exhibit a degree of persistence. nih.gov While the C-Br bond is susceptible to photolysis and microbial action, the C-F bonds are highly resistant to cleavage, potentially leading to the accumulation of fluorinated intermediates.

The mobility of this compound in soil and water will be governed by its physicochemical properties, such as its water solubility and its octanol-water partition coefficient (Kow). Halogenated aromatic hydrocarbons generally have low water solubility and a tendency to sorb to organic matter in soil and sediment. ncert.nic.in This would suggest that 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane may have limited mobility in aqueous systems and a higher affinity for soil and sediment, where it may persist until degraded. However, the presence of the more polar dioxolane ring could slightly increase its water solubility compared to a simple halogenated benzene (B151609), potentially allowing for some transport in groundwater.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane |

| 2-(2,5-difluorophenyl)-1,3-dioxolane |

| 4-bromo-2,5-difluorobenzaldehyde |

| Ethylene glycol |

| 4-bromo-2,5-difluorobenzoic acid |

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane and its analogs currently relies on established but potentially suboptimal methodologies. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways. Key areas for investigation include:

Catalyst Innovation: Exploring novel catalysts for the acetalization of 4-bromo-2,5-difluorobenzaldehyde (B1291445) with ethylene (B1197577) glycol is crucial. While acid catalysts are common, the development of solid acid catalysts or recyclable catalytic systems could simplify purification and reduce waste.

Green Chemistry Approaches: The implementation of green chemistry principles, such as solvent-free reaction conditions or the use of bio-based solvents, would significantly enhance the sustainability of the synthesis. Microwave-assisted and flow chemistry techniques could also offer advantages in terms of reduced reaction times and improved energy efficiency.

Alternative Starting Materials: Investigating alternative starting materials, such as 1,4-dibromo-2,5-difluorobenzene, could open up new synthetic routes. chemicalbook.com For instance, a selective lithiation followed by reaction with a suitable electrophile could provide a direct route to the target molecule, avoiding the need for the corresponding benzaldehyde (B42025).

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Novel Catalysis | Improved yields, easier purification, catalyst recyclability | Catalyst stability and activity, cost of novel catalysts |

| Green Chemistry | Reduced environmental impact, improved safety | Reaction efficiency in green solvents, scalability of techniques |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability | Initial setup cost, potential for clogging |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bromine atom on the aromatic ring of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane is a prime site for a variety of cross-coupling reactions, offering a gateway to a wide range of derivatives. Future research should focus on expanding the scope of these transformations and exploring the influence of the difluoro and dioxolane substituents on the reactivity.

Cross-Coupling Reactions: A systematic investigation into Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other transition-metal-catalyzed cross-coupling reactions is warranted. This would enable the introduction of diverse functionalities, including alkyl, aryl, alkynyl, and amino groups, at the 4-position of the phenyl ring.

Directed Metalation: The fluorine atoms may influence the regioselectivity of ortho-lithiation or other directed metalation reactions, providing access to polysubstituted derivatives that would be difficult to synthesize otherwise.

Photochemical and Electrochemical Transformations: Exploring the photochemical and electrochemical reactivity of the compound could unveil novel reaction pathways and lead to the synthesis of unique molecular architectures.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction kinetics, mechanisms, and the role of transient intermediates is essential for optimizing synthetic protocols. The application of advanced in situ spectroscopic techniques offers a powerful tool for real-time reaction monitoring.

Real-Time Analysis: Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) spectroscopy can be employed to monitor the consumption of reactants and the formation of products and intermediates in real time. spectroscopyonline.combath.ac.uksemanticscholar.org This data is invaluable for optimizing reaction parameters like temperature, pressure, and catalyst loading.

Intermediate Identification: In situ spectroscopy is particularly useful for detecting and characterizing short-lived or labile intermediates that may be missed by traditional offline analytical methods. spectroscopyonline.com This can provide crucial insights into the reaction mechanism.

| Spectroscopic Technique | Information Gained | Applicability |

| ReactIR (FTIR) | Functional group changes, reaction kinetics | Monitoring reactions involving changes in bond vibrations |

| Raman Spectroscopy | Molecular structure, reaction progress | Complementary to IR, useful for reactions in aqueous media |

| Process NMR | Structural information, quantification of species | Detailed mechanistic studies and kinetic analysis |

| EPR Spectroscopy | Detection of radical intermediates | Investigating reactions proceeding via radical pathways bath.ac.uk |

Deeper Computational Insights into Complex Reaction Mechanisms

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into reaction mechanisms, transition states, and the factors governing reactivity and selectivity.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the reaction pathways for the synthesis and subsequent transformations of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane. researchgate.net This can help in understanding the energetics of different steps, identifying the rate-determining step, and predicting the effect of substituents on the reaction outcome.

Mechanism Elucidation: Computational studies can be particularly valuable in elucidating complex reaction mechanisms, such as those involving multiple competing pathways or transient intermediates. researchgate.net This knowledge can guide the rational design of more efficient and selective catalysts and reaction conditions.

Design of New Chemical Entities from the Compound's Core Structure

The core structure of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane serves as a versatile scaffold for the design and synthesis of new chemical entities with potential applications in materials science, agrochemicals, and pharmaceuticals.

Materials Science: The introduction of conjugated systems via cross-coupling reactions could lead to the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substituents can enhance the stability and electronic properties of these materials.

Medicinal Chemistry: The difluorophenyl moiety is a common motif in many biologically active compounds. The ability to further functionalize the molecule through the bromo group and the dioxolane ring provides a platform for creating libraries of compounds for biological screening. nih.govmdpi.com The dioxolane group itself is found in various biologically active molecules. nih.gov

Fragment-Based Drug Discovery: The compound can be considered a valuable fragment for fragment-based drug discovery programs, where its interactions with biological targets can be explored and optimized through subsequent chemical modifications.

By pursuing these future research directions, the scientific community can unlock the full potential of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane as a valuable building block in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane with high regioselectivity?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between 4-bromo-2,5-difluorophenylboronic acid (or derivatives) and 1,3-dioxolane precursors. Optimize reaction conditions (e.g., ligand choice, temperature) to minimize side reactions from competing halogen substituents. Purification via column chromatography (silica gel, gradient elution) or recrystallization can enhance purity (>97%, as seen in related brominated dioxolanes) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- 19F NMR : Identify fluorine substituent positions (δ ~-110 to -160 ppm for aromatic fluorines).

- 1H/13C NMR : Assign dioxolane protons (δ ~4.0–5.5 ppm) and aromatic carbons (split signals due to bromine/fluorine coupling).

- HRMS : Confirm molecular weight (C9H7BrF2O2; theoretical ~275.96 g/mol). Cross-validate with X-ray crystallography for absolute configuration (as demonstrated for similar brominated dioxolanes) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Acidic/alkaline conditions : Monitor degradation via HPLC at 25–80°C (1M HCl/NaOH). Dioxolanes are prone to ring-opening in strong acids .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for halogenated dioxolanes) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning for derivatives of this compound?

- Methodology : Grow single crystals via slow evaporation (e.g., hexane/ethyl acetate). Collect X-ray diffraction data (Mo-Kα radiation, 100–294 K). Analyze Br⋯Br or C–H⋯F interactions, as observed in brominated dihydrofurans . Refinement software (e.g., SHELXL) can model disorder in halogenated aromatic systems .

Q. What computational models predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density at the bromine site. Compare activation energies for SNAr (fluorine as leaving group) vs. Suzuki coupling (boronic acid partners). Solvent effects (DMF, THF) can be modeled via COSMO-RS .

Q. How do steric and electronic effects of fluorine/bromine substituents influence regioselectivity in further functionalization?

- Methodology :

- Steric maps : Generate using crystallographic data (e.g., van der Waals radii).

- Hammett constants : Quantify electronic effects (σm for Br: +0.39; σp for F: +0.06). Prioritize substitution at less hindered positions (e.g., para to fluorine) .

Q. What strategies mitigate conflicting spectroscopic data (e.g., overlapping NMR signals)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products